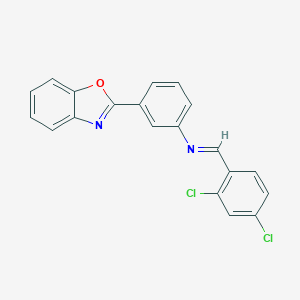![molecular formula C11H15NO2 B390421 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione](/img/structure/B390421.png)
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione is an organic compound with a unique structure that includes a dimethylamino group and a cyclohexanedione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a cyclohexanedione derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The process can be optimized by adjusting the molar ratios of the reactants and the reaction time.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the dimethylamino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The cyclohexanedione moiety may undergo redox reactions, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-arylpropenones: These compounds share a similar dimethylamino group and are used in the synthesis of dyes and other organic molecules.
N-[(3-Dimethylamino)propyl]methacrylamide: This compound is used in polymer chemistry and has similar reactivity due to the presence of the dimethylamino group.
Uniqueness
2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]cyclohexane-1,3-dione is unique due to its combination of a cyclohexanedione moiety with a dimethylamino group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15NO2 |
|---|---|
Molekulargewicht |
193.24g/mol |
IUPAC-Name |
2-[(E)-3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3/b8-4+ |
InChI-Schlüssel |
NTATWNGYBCNGDV-XBXARRHUSA-N |
SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
Isomerische SMILES |
CN(C)/C=C/C=C1C(=O)CCCC1=O |
Kanonische SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390338.png)
![4-AMINO-N'-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE](/img/structure/B390340.png)
![3-Iodobenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B390342.png)
![N-[3-nitro-5-(4-iodophenoxy)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B390360.png)
![Methyl 4-{3-nitrophenyl}-4-oxo-2-[(phenylacetyl)hydrazono]butanoate](/img/structure/B390361.png)



![2-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B390345.png)


![N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanamide](/img/structure/B390352.png)

